![molecular formula C27H23NO5 B2734572 6-Benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 872198-07-7](/img/structure/B2734572.png)
6-Benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
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Overview
Description
The compound “6-Benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one” is a complex organic molecule. It contains a quinolinone group, which is a type of heterocyclic compound. Quinolinones are often bioactive and could be used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone core, a benzyl group at the 6-position, an ethoxybenzoyl group at the 8-position, and a dioxino ring fused to the quinolinone .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the quinolinone could undergo nucleophilic addition reactions, while the benzyl and ethoxybenzoyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .properties
IUPAC Name |
6-benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-2-31-20-10-8-19(9-11-20)26(29)22-17-28(16-18-6-4-3-5-7-18)23-15-25-24(32-12-13-33-25)14-21(23)27(22)30/h3-11,14-15,17H,2,12-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQYOEISEVNZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
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